N-(2-Methylbut-3-yn-2-yl)cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)cyclopropanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-4-8(2,3)9-7-5-6-7/h1,7,9H,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCWAIYQMJSKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2 Methylbut 3 Yn 2 Yl Cyclopropanamine and Its Structural Analogs
Development of Carbon-Nitrogen Bond Forming Reactions to Synthesize N-Substituted Cyclopropylamines
The formation of the carbon-nitrogen (C-N) bond linking the cyclopropyl (B3062369) group to the substituted alkyl chain is a critical step. Two primary strategies, reductive amination and palladium-catalyzed amination, have been extensively investigated for the synthesis of N-substituted cyclopropylamines.
Investigation of Reductive Amination Protocols for the Formation of the Amine Linkage
Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This two-step, often one-pot, process involves the nucleophilic attack of an amine on a carbonyl compound (an aldehyde or ketone) to form a hemiaminal, which then dehydrates to an imine or iminium ion. The subsequent reduction of this intermediate yields the final amine. youtube.com
For the synthesis of N-(2-Methylbut-3-yn-2-yl)cyclopropanamine, this strategy could be envisioned in two ways:
Reaction of cyclopropanamine with a suitable carbonyl precursor of the 2-methylbut-3-yn-2-yl group.
Reaction of 2-amino-2-methylbut-3-yne with cyclopropanone (B1606653).
Research has demonstrated the viability of using cyclopropane-containing carbonyls in reductive amination. For instance, a sustainable, three-component reductive amination protocol has been developed for the chemoselective coupling of optically active donor-acceptor carbonyl-cyclopropanes with various amines. acs.org This method utilizes a mild organocatalyst (diphenyl phosphate) and a Hantzsch ester as the hydride source, offering advantages such as the avoidance of epimerization or ring-opening of the sensitive cyclopropane (B1198618) ring. acs.org
The choice of reducing agent is critical for the success of reductive amination. wikipedia.org While powerful reductants like lithium aluminum hydride (LiAlH₄) can be used, they will also reduce the initial carbonyl compound. Milder, more selective reagents are preferred for one-pot procedures. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are less reactive towards ketones and aldehydes but readily reduce the protonated imine (iminium ion), which is more electrophilic. organic-chemistry.org This selectivity allows the imine formation and reduction to occur concurrently in the same pot under mildly acidic conditions that favor iminium ion formation. youtube.com The application of these protocols provides a direct and efficient pathway to N-alkylated cyclopropylamines. longdom.orgresearchgate.net
Interactive Table: Reductive Amination Conditions
| Carbonyl Substrate | Amine Substrate | Reducing Agent | Catalyst/Conditions | Product Type |
| Cyclopropanecarboxaldehyde | Primary/Secondary Amine | Hantzsch Ester | Diphenyl Phosphate (organocatalyst) | N-Substituted Cyclopropylmethylamine |
| Ketone | Cyclopropanamine | Sodium Cyanoborohydride | Mildly acidic (e.g., AcOH) | N-Cyclopropylamine |
| Aldehyde | Cyclopropanamine | Sodium Triacetoxyborohydride | Aprotic Solvent (e.g., DCE) | N-Cyclopropylamine |
| Cyclohexanone | Cyclopropanamine | Reductive Aminase (biocatalyst) | Aqueous buffer | N-Cyclopropylcyclohexylamine researchgate.net |
Exploration of Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Variant) for C-N Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, particularly for the synthesis of N-aryl amines. The Buchwald-Hartwig amination, first reported in the mid-1990s, allows for the coupling of amines with aryl halides or pseudohalides and has become a cornerstone of synthetic chemistry. masterorganicchemistry.comrsc.org
This methodology has been successfully extended to the previously challenging N-arylation of cyclopropylamine (B47189). The reaction typically involves a palladium precatalyst, a specialized phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, as it must facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. Bulky, electron-rich phosphine ligands developed by Buchwald and others, such as XPhos, SPhos, and BrettPhos, have proven highly effective in promoting these couplings.
A general method for the monoarylation of cyclopropylamine with a wide range of (hetero)aryl chlorides, bromides, and triflates has been developed using commercially available and air-stable allylpalladium precatalysts. openochem.org These systems tolerate a broad array of functional groups and provide access to N-arylcyclopropylamines, a motif found in numerous pharmaceutical compounds. openochem.org While the direct Buchwald-Hartwig coupling of an unactivated alkyl halide with cyclopropanamine to form the target molecule is challenging, the methodology is paramount for creating N-aryl substituted structural analogs.
Interactive Table: Buchwald-Hartwig Amination of Cyclopropylamine
| Aryl Halide/Pseudohalide | Ligand | Palladium Source | Base | Typical Yield |
| Aryl Bromide | BINAP | Pd₂(dba)₃ | NaOtBu | 43-99% |
| Aryl Chloride | adYPhos | Pd(OAc)₂ | K₃PO₄ | High Yields |
| Heteroaryl Chloride | tBuBrettPhos | [(tBuBrettPhos)Pd(allyl)]OTf | LiHMDS | High Yields openochem.org |
| Aryl Triflates | BrettPhos | [(BrettPhos)Pd(crotyl)]OTf | NaOtBu | High Yields openochem.org |
Synthesis of the 2-Methylbut-3-yn-2-yl Substructure
The 2-methylbut-3-yn-2-yl portion of the target molecule is a tertiary propargylic group. Its synthesis originates from simple, commercially available starting materials, and subsequent functionalization is required to enable coupling with the cyclopropylamine moiety.
Ethynylation and Favorskii Reaction Derived Syntheses of Propargylic Alcohols
The key precursor for the 2-methylbut-3-yn-2-yl group is the tertiary alcohol, 2-methylbut-3-yn-2-ol. wikipedia.orgnih.gov This compound is produced on an industrial scale via the ethynylation of acetone. This reaction, a specific example of the Favorskii reaction, involves the nucleophilic addition of an acetylide anion to a carbonyl group. wikipedia.org
The process begins with the deprotonation of acetylene (B1199291) by a strong base to form a metal acetylide in situ. In industrial preparations, a base such as potassium hydroxide (B78521) (KOH) in a suitable solvent is often used. google.com The resulting acetylide anion then attacks the electrophilic carbonyl carbon of acetone. A subsequent workup protonates the alkoxide intermediate, yielding the desired propargylic alcohol, 2-methylbut-3-yn-2-ol. wikipedia.org
Reaction Scheme: Favorskii Reaction
HC≡CH + KOH ⇌ HC≡C⁻K⁺ + H₂O
(CH₃)₂C=O + HC≡C⁻K⁺ → (CH₃)₂C(O⁻K⁺)C≡CH
(CH₃)₂C(O⁻K⁺)C≡CH + H₂O → (CH₃)₂C(OH)C≡CH + KOH
This reaction is highly efficient and provides a direct route to the tertiary propargylic alcohol scaffold.
Functional Group Interconversions and Protecting Group Strategies on the Alkyne Moiety
To couple the 2-methylbut-3-yn-2-yl substructure with cyclopropanamine, the hydroxyl group of 2-methylbut-3-yn-2-ol must be converted into a suitable functional group, such as an amine or a leaving group for nucleophilic substitution.
One potential strategy for direct conversion to an amine derivative is the Ritter reaction . This reaction involves treating an alcohol with a nitrile in the presence of a strong acid (e.g., sulfuric acid) to form an N-substituted amide. openochem.org The tertiary carbocation generated from 2-methylbut-3-yn-2-ol under acidic conditions can be trapped by a nitrile (R-C≡N). Subsequent hydrolysis of the resulting nitrilium ion intermediate yields an N-alkyl amide, which can then be hydrolyzed to the corresponding primary amine, 2-amino-2-methylbut-3-yne. This amine could then undergo reductive amination with cyclopropanone.
Another approach involves the hydroamination of the propargylic alcohol . Gold-catalyzed hydroamination of propargylic alcohols with anilines has been shown to produce 3-hydroxyimines, which can be subsequently reduced to 1,3-aminoalcohols. ucl.ac.uk Adapting this methodology could provide a pathway to the desired amine functionality. Biocatalytic methods, such as hydrogen-borrowing cascades using alcohol and amine dehydrogenases, also offer a green chemistry approach for converting alcohols directly into amines. nih.gov
The 2-methylbut-3-yn-2-ol moiety is also frequently used as a protecting group for terminal alkynes . wikipedia.org The bulky dimethylcarbinol group sterically hinders the terminal alkyne proton, preventing it from undergoing undesired reactions. This protection can be reversed in a "retro-Favorskii" reaction, where treatment with a strong base like KOH regenerates the terminal alkyne by eliminating acetone. wikipedia.org This strategy is valuable in multi-step syntheses where the alkyne needs to be preserved while other parts of the molecule are modified.
Cyclopropanamine Ring Construction Techniques
The cyclopropylamine unit is a valuable structural motif in medicinal chemistry due to the unique conformational constraints imposed by the three-membered ring. Its synthesis can be achieved through several classical and modern organic reactions, typically starting from precursors like cyclopropanecarboxylic acid or cyclopropyl cyanide.
A primary route to cyclopropanamine involves rearrangement reactions of cyclopropanecarboxylic acid derivatives. The Curtius rearrangement is a versatile method that converts a carboxylic acid into a primary amine with the loss of one carbon atom. rsc.orgwikipedia.org The process begins with the conversion of cyclopropanecarboxylic acid to an acyl azide (B81097) (e.g., by reaction with sodium azide). nih.gov Upon heating, the acyl azide rearranges to form an isocyanate, with the loss of nitrogen gas. This rearrangement is believed to be a concerted process where the cyclopropyl group migrates to the nitrogen as the dinitrogen molecule departs. wikipedia.orgnih.gov The resulting cyclopropyl isocyanate is then hydrolyzed to yield cyclopropanamine. organic-chemistry.org
Similarly, the Hofmann rearrangement provides access to cyclopropylamine from cyclopropanecarboxamide. wikipedia.org In this reaction, the amide is treated with bromine or sodium hypochlorite (B82951) in a basic aqueous solution. google.comgoogleapis.com This generates an N-bromoamide intermediate, which, upon deprotonation, rearranges to the cyclopropyl isocyanate. masterorganicchemistry.com As with the Curtius rearrangement, subsequent hydrolysis affords the final cyclopropylamine product. google.com An electro-induced Hofmann rearrangement has also been developed as a practical, halogen-free alternative. researchgate.net
Another significant pathway starts from cyclopropyl cyanide . The nitrile can be prepared from the ring-closure of 4-chlorobutyronitrile (B21389) with a strong base. wikipedia.org The cyclopropyl cyanide can then be reduced to cyclopropylaminomethane or, alternatively, hydrolyzed to cyclopropanecarboxylic acid to enter the Curtius or Hofmann rearrangement pathways. wikipedia.orgorgsyn.org
Interactive Table: Synthesis of Cyclopropanamine
| Starting Material | Key Reaction | Reagents | Intermediate |
| Cyclopropanecarboxylic Acid | Curtius Rearrangement | 1. SOCl₂ or (COCl)₂2. NaN₃3. Heat (Δ)4. H₂O | Cyclopropyl isocyanate wikipedia.org |
| Cyclopropanecarboxamide | Hofmann Rearrangement | Br₂/NaOH or NaOCl | Cyclopropyl isocyanate wikipedia.org |
| 4-Chlorobutyronitrile | Cyclization, then Reduction | 1. NaNH₂2. Reducing Agent (e.g., LiAlH₄) | Cyclopropyl cyanide wikipedia.org |
| γ-Butyrolactone | Multi-step sequence | 1. HCl2. Alcohol/Esterification3. Base/Cyclization4. NH₃5. Hofmann Degradation | Cyclopropanecarboxamide google.com |
Direct Cyclopropanation Reactions Leading to Substituted Cyclopropylamines
Direct cyclopropanation reactions offer an efficient route to the core cyclopropylamine structure. These methods typically involve the reaction of an alkene precursor with a carbene or carbenoid species in the presence of a suitable amine. One of the key challenges in the synthesis of this compound via this route is the potential for side reactions involving the alkyne functionality.
Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful tool for the formation of cyclopropane rings. For the synthesis of N-substituted cyclopropylamines, this can be envisioned in a multi-component fashion where the carbene reacts with an alkene and the amine is subsequently introduced, or through the use of N-substituted diazo reagents. However, the direct synthesis of the target molecule using this approach has not been extensively documented, likely due to the complexities of handling the requisite functionalized starting materials.
An alternative strategy involves the use of zinc carbenoids, often generated in situ from dihaloalkanes and a zinc reagent. These can react with enamines or imines derived from cyclopropanone to furnish the desired cyclopropylamine skeleton. The choice of the nitrogen source and the reaction conditions are critical to prevent polymerization or decomposition of the starting materials and products.
A summary of potential direct cyclopropanation approaches is presented in the table below.
| Reaction Type | Reagents | Potential Advantages | Key Challenges |
| Catalytic Cyclopropanation | Alkene, Diazo Compound, Amine, Metal Catalyst (e.g., Rh, Cu) | High efficiency, potential for stereocontrol. | Compatibility of the alkyne group with the catalyst and reaction conditions. |
| Simmons-Smith Reaction | Alkene, Diiodomethane, Zn-Cu couple, Amine | Milder conditions compared to some catalytic systems. | Stoichiometric use of zinc, potential for low yields with complex amines. |
| Kulinkovich Reaction | Ester, Grignard Reagent, Ti(OiPr)4, Amine | Forms substituted cyclopropanols which can be converted to amines. | Requires a multi-step sequence to arrive at the final amine. |
Derivatization Strategies for Pre-formed Cyclopropylamine Scaffolds
The primary method for this derivatization is the nucleophilic substitution reaction between cyclopropylamine and a suitable electrophile containing the 2-methylbut-3-yn-2-yl moiety. A common precursor for this group is 3-methyl-1-butyn-3-ol, which can be activated for reaction with the amine.
One such activation method is the conversion of the tertiary alcohol to a leaving group, such as a tosylate or a halide. For instance, reaction of 3-methyl-1-butyn-3-ol with p-toluenesulfonyl chloride in the presence of a base would yield the corresponding tosylate. Subsequent reaction with cyclopropylamine would then afford the target compound.
Alternatively, reductive amination provides another powerful tool for this transformation. This would involve the reaction of cyclopropylamine with a ketone precursor, such as 3-methyl-3-hydroxy-2-butanone, followed by reduction of the resulting imine or enamine intermediate. The choice of reducing agent is critical to avoid reduction of the alkyne.
The table below outlines key derivatization strategies.
| Reaction Type | Reagents | Key Features |
| Nucleophilic Substitution | Cyclopropylamine, 2-Methylbut-3-yn-2-yl-X (X = leaving group) | Straightforward, relies on the availability of the activated alkynyl partner. |
| Reductive Amination | Cyclopropylamine, Ketone precursor, Reducing Agent (e.g., NaBH3CN) | Milder conditions, broader substrate scope. |
| Buchwald-Hartwig Amination | Cyclopropylamine, Alkynyl halide, Palladium catalyst, Ligand, Base | Catalytic method, good for forming C-N bonds with sterically hindered partners. |
Advanced Stereoselective Synthesis of this compound Enantiomers
The presence of a stereocenter on the cyclopropane ring of this compound means that it can exist as a pair of enantiomers. Given that the biological activity of chiral molecules often resides in a single enantiomer, the development of methods for the stereoselective synthesis of these compounds is of paramount importance.
Chiral Auxiliary and Asymmetric Catalysis Approaches for Cyclopropane Formation
The enantioselective synthesis of the cyclopropylamine core can be achieved through several strategies, primarily involving the use of chiral auxiliaries or asymmetric catalysis.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed. For the synthesis of chiral cyclopropylamines, a chiral auxiliary can be attached to the nitrogen atom of the amine or to another part of the molecule that influences the cyclopropanation step. For example, a chiral imine derived from a chiral amine could undergo a diastereoselective cyclopropanation reaction.
Asymmetric catalysis employs a chiral catalyst to control the stereochemistry of the reaction. This approach is often more atom-economical than the use of chiral auxiliaries. In the context of cyclopropanation, chiral rhodium and copper complexes are widely used to catalyze the reaction of alkenes with diazo compounds, leading to the formation of enantiomerically enriched cyclopropanes. The choice of the chiral ligand on the metal center is crucial for achieving high levels of enantioselectivity.
The following table summarizes these stereoselective approaches.
| Approach | Description | Example |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of the cyclopropane ring. | Diastereoselective cyclopropanation of an enamine derived from a chiral amine. |
| Asymmetric Catalysis | A chiral catalyst is used to control the stereochemical outcome of the cyclopropanation reaction. | Rhodium-catalyzed asymmetric cyclopropanation of an alkene with a diazoester in the presence of a chiral ligand. |
Enantioselective Resolution Methods (e.g., Supercritical Fluid Chromatography (SFC) for chiral separation)
In cases where a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture of this compound is a viable alternative. Chiral chromatography is the most powerful technique for separating enantiomers.
Supercritical Fluid Chromatography (SFC) has emerged as a particularly effective method for chiral separations in the pharmaceutical industry. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com The low viscosity and high diffusivity of supercritical fluids lead to faster and more efficient separations compared to traditional high-performance liquid chromatography (HPLC). shimadzu.com
For the chiral separation of amines like this compound, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often employed. The separation mechanism relies on the differential interactions of the enantiomers with the chiral selector of the CSP. Method development in chiral SFC involves screening different CSPs, co-solvents (modifiers), additives, temperature, and pressure to achieve optimal resolution. The use of acidic or basic additives in the mobile phase can be crucial for improving the peak shape and resolution of basic compounds like amines. researchgate.net
The advantages of SFC for chiral resolution are highlighted in the table below.
| Feature | Description |
| Speed | Faster separations due to the low viscosity of the mobile phase. shimadzu.com |
| Efficiency | Higher column efficiency leading to better resolution. |
| Green Chemistry | Use of environmentally benign CO2 as the primary mobile phase component. nih.gov |
| Solvent Consumption | Reduced consumption of organic solvents compared to HPLC. shimadzu.com |
Mechanistic Investigations and Organic Transformations of N 2 Methylbut 3 Yn 2 Yl Cyclopropanamine
Reactivity Profiles of the Cyclopropyl (B3062369) Moiety
The cyclopropane (B1198618) ring, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique chemical properties. In N-(2-Methylbut-3-yn-2-yl)cyclopropanamine, the nitrogen atom directly attached to the ring further influences its reactivity.
Examination of Thermally and Chemically Induced Ring-Opening Pathways
The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under thermal or chemical induction. For N-cyclopropylamides, a related class of compounds, ring-opening rearrangement has been shown to occur in the presence of a Lewis acid such as aluminum chloride (AlCl₃). wikipedia.orgrsc.org The proposed mechanism involves the formation of a "Heine-type" aziridine (B145994) intermediate, which can then be attacked by a nucleophile to yield a ring-opened product. wikipedia.orgrsc.org
In the case of trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring-opening in the presence of a superacid occurs at the distal (C2-C3) bond. nih.gov This regioselectivity is attributed to the weakening of this bond by the σ-withdrawing ammonium (B1175870) group. nih.gov For this compound, acid-catalyzed ring-opening would likely proceed via protonation of the nitrogen atom, followed by cleavage of one of the C-C bonds of the cyclopropane ring. The specific bond that cleaves would be influenced by the stability of the resulting carbocationic intermediate.
Under photochemical conditions, N-aryl cyclopropylamines can undergo ring-opening upon single-electron transfer to a photosensitizer. This process generates a distonic radical cation, which is a key intermediate in [3+2] photocycloaddition reactions with olefins. rsc.org
Electrophilic and Nucleophilic Additions to the Cyclopropane Ring System
The cyclopropane ring can react with electrophiles in a manner analogous to alkenes, leading to ring-opened products. thieme-connect.de The reaction of trans-2-phenylcyclopropylamine with superacid in the presence of benzene (B151609) as a nucleophile results in the formation of a 1,3-dication intermediate, which is then trapped by the arene. nih.gov This demonstrates a rare example of distal bond cleavage accompanied by nucleophilic and electrophilic reactions. nih.gov The regioselectivity of the ring opening is dictated by the stability of the transition state leading to the dicationic intermediate. nih.gov
Cyclopropanes bearing an electron-accepting group can act as electrophiles in polar, ring-opening reactions with nucleophiles. rsc.org While the amine group in this compound is generally electron-donating, protonation under acidic conditions would transform it into a strong electron-withdrawing ammonium group, making the cyclopropane ring susceptible to nucleophilic attack. The ring-opening of epoxides, another class of three-membered rings, provides a useful analogy. Under acidic conditions, the nucleophile attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state. libretexts.orglibretexts.org Conversely, under basic or neutral conditions with a strong nucleophile, the attack would likely occur at the less sterically hindered carbon of the cyclopropane ring in an SN2-like fashion.
Chemical Reactivity of the Terminal Alkyne Functionality
The terminal alkyne group in this compound is a versatile functional handle for a variety of organic transformations, including cycloadditions, metal-mediated functionalizations, and rearrangements.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related "Click" Reactions
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction is known to proceed readily with terminal alkynes, including propargylamines. acs.orgnih.gov The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would be expected to yield the corresponding 1,2,3-triazole derivative with high efficiency. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org
| Alkyne Type | Relative Reactivity | Conditions | Reference |
|---|---|---|---|
| Propiolamides | High | Ligand-accelerated CuAAC | nih.gov |
| Propargyl ethers | High | Ligand-accelerated CuAAC | nih.gov |
| Propargylamines | Moderate to High | Ligand-accelerated CuAAC | nih.gov |
| Aromatic alkynes | Lower | Ligand-accelerated CuAAC | nih.gov |
| Aliphatic alkynes | Lower | Ligand-accelerated CuAAC | nih.gov |
Transition Metal-Mediated Functionalizations (e.g., Hydroboration, Hydrometallation)
The terminal alkyne can undergo a variety of transition metal-mediated functionalizations. Hydroboration , for instance, involves the addition of a boron-hydrogen bond across the triple bond. The hydroboration of propargylamines has been reported to be chemoselective. nih.gov The regioselectivity of the hydroboration of terminal alkynes is typically anti-Markovnikov, with the boron atom adding to the terminal carbon. organic-chemistry.orgmasterorganicchemistry.com Subsequent oxidation of the resulting vinylborane (B8500763) would yield an aldehyde. The stereochemistry of the addition is typically syn. masterorganicchemistry.comrsc.org
| Reagent | Regioselectivity | Reference |
|---|---|---|
| BH₃ | Anti-Markovnikov | masterorganicchemistry.com |
| Disiamylborane | Enhanced Anti-Markovnikov | masterorganicchemistry.com |
| 9-BBN | Enhanced Anti-Markovnikov | masterorganicchemistry.com |
Hydrometallation is a general term for the addition of a metal-hydrogen bond across an unsaturated bond. numberanalytics.comwikipedia.org This reaction can be catalyzed by a variety of transition metals and leads to the formation of a vinyl organometallic species, which can then be used in subsequent cross-coupling reactions. numberanalytics.comwikipedia.org The mechanism generally involves the coordination of the alkyne to the metal hydride complex, followed by insertion of the alkyne into the metal-hydrogen bond. numberanalytics.com
Rearrangement Reactions Involving the Alkyne Group
The 2-methylbut-3-yn-2-yl moiety in the subject molecule is structurally related to tertiary propargylic alcohols, which are known to undergo characteristic rearrangement reactions under acidic conditions. The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgen-academic.comsynarchive.com The reaction proceeds through a protonated alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the enone. wikipedia.org
For tertiary propargylic alcohols, a competing reaction is the Rupe rearrangement , which leads to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.orgen-academic.comslideshare.net The outcome of the reaction (Meyer-Schuster vs. Rupe) is dependent on the reaction conditions and the structure of the starting material. wikipedia.org Given that this compound does not possess a hydroxyl group, it would not directly undergo these rearrangements. However, hydration of the alkyne would lead to a tertiary alcohol, which could then potentially undergo these acid-catalyzed rearrangements.
Transformations Involving the Secondary Amine Group
Comprehensive Studies on Acylation and Alkylation Reactions (e.g., Amide, Carbamate, Urea Formation)
No specific studies detailing the acylation or alkylation reactions of this compound were found. There is no available data on the synthesis of amides, carbamates, or ureas derived from this specific amine, including reaction conditions, yields, or characterization of the products.
Amine-Catalyzed Transformations and Organocatalysis Applications
There is no information available in the searched literature regarding the use of this compound as an amine catalyst or its application in organocatalysis.
Intramolecular Cyclization and Rearrangement Pathways of the Compound
No research was found that investigates the intramolecular cyclization or rearrangement pathways of this compound. The unique combination of the cyclopropyl, secondary amine, and sterically hindered alkyne moieties suggests potential for complex transformations, but these have not been documented for this specific molecule.
Advanced Structural Elucidation and Spectroscopic Characterization of N 2 Methylbut 3 Yn 2 Yl Cyclopropanamine
High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation
High-resolution spectroscopic methods are fundamental to confirming the molecular structure, connectivity, and three-dimensional arrangement of atoms in N-(2-Methylbut-3-yn-2-yl)cyclopropanamine.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR, Dynamic NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of individual nuclei. For this compound, a combination of 1D and 2D NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Based on its structure, the following ¹H and ¹³C NMR signals are predicted. The chemical shifts (δ) are estimated based on standard values for similar functional groups.
Predicted ¹H NMR Spectral Data:
Cyclopropyl (B3062369) protons: The protons on the cyclopropyl ring are diastereotopic and would exhibit complex splitting patterns, appearing in the upfield region (approx. 0.4-0.8 ppm for the CH₂ groups and 2.1-2.4 ppm for the CH group).
Methyl protons: The two methyl groups attached to the quaternary carbon are equivalent and would appear as a sharp singlet at approximately 1.4 ppm.
Alkynyl proton: The terminal alkyne proton would resonate as a singlet around 2.2 ppm.
Amine proton: The N-H proton signal would be a broad singlet, with its chemical shift being solvent-dependent (typically 1.0-3.0 ppm).
Predicted ¹³C NMR Spectral Data:
Cyclopropyl carbons: The CH carbon would appear around 30-35 ppm, while the CH₂ carbons would be further upfield, around 5-10 ppm.
Quaternary carbon: The C(CH₃)₂ carbon would be found at approximately 50-55 ppm.
Methyl carbons: The two equivalent methyl carbons would produce a single signal around 28-32 ppm.
Alkynyl carbons: The terminal C≡CH carbon would resonate at approximately 70-75 ppm, and the quaternary C≡C carbon would be at 85-90 ppm.
Interactive Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Cyclopropyl CH | 2.1 - 2.4 | 30 - 35 | Multiplet |
| Cyclopropyl CH₂ | 0.4 - 0.8 | 5 - 10 | Multiplets |
| C(CH₃)₂ | - | 50 - 55 | - |
| CH₃ | ~1.4 | 28 - 32 | Singlet |
| C≡CH | ~2.2 | 70 - 75 | Singlet |
| C≡C | - | 85 - 90 | - |
| NH | 1.0 - 3.0 | - | Broad Singlet |
Advanced Mass Spectrometry for Isomeric Differentiation and Fragmentation Pattern Analysis (e.g., Ion Mobility-Mass Spectrometry, Predicted Collision Cross Section)
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The molecular ion peak [M+H]⁺ would have a calculated exact mass that can be verified to within a few parts per million.
Tandem mass spectrometry (MS/MS) would induce fragmentation, providing structural insights. Key predicted fragmentation pathways would include:
Loss of a methyl group (-15 Da): A common fragmentation for molecules with a tertiary or quaternary carbon center.
Cleavage of the cyclopropyl ring: Leading to characteristic losses of ethylene (B1197577) (28 Da) or other small fragments.
Alpha-cleavage: Scission of the bond between the cyclopropyl ring and the nitrogen atom.
Interactive Table: Predicted Mass Spectrometry Fragmentation
| Fragmentation Pathway | Neutral Loss (Da) | Resulting Fragment m/z (for [M+H]⁺) |
| Loss of Methyl Radical (•CH₃) | 15 | M - 14 |
| Loss of Propargyl Radical (•C₃H₃) | 39 | M - 38 |
| Cleavage of Cyclopropyl-Nitrogen Bond | 42 (C₃H₆) | M - 41 |
| Loss of Cyclopropylamine (B47189) | 57 | M - 56 |
Ion Mobility-Mass Spectrometry (IM-MS) could be employed to separate the target molecule from any potential isomers based on their different shapes and sizes (collision cross-section, CCS). nih.govmdpi.com This technique provides an additional dimension of separation, enhancing analytical confidence. nih.govmdpi.com The predicted CCS value, calculated from computational models, could be compared with experimental results to further validate the identified structure. nih.gov
Vibrational and Rotational Spectroscopy for Conformational and Bonding Analysis
Vibrational and rotational spectroscopy techniques probe the energy levels associated with molecular vibrations and rotations, offering detailed information about functional groups, bond strengths, and molecular geometry.
Detailed Infrared (IR) and Raman Spectroscopic Studies for Functional Group Fingerprinting and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups within a molecule. nih.gov For this compound, the spectra would be characterized by several key vibrational modes.
Key Predicted Vibrational Frequencies:
N-H Stretch: A moderate to weak absorption in the IR spectrum around 3300-3500 cm⁻¹, characteristic of a secondary amine.
≡C-H Stretch: A sharp, strong band in the IR spectrum at approximately 3300 cm⁻¹, a definitive indicator of a terminal alkyne.
C≡C Stretch: A weak but sharp absorption in the IR spectrum around 2100-2140 cm⁻¹. This band would likely be strong in the Raman spectrum.
C-H Stretches (Aliphatic): Bands just below 3000 cm⁻¹ corresponding to the methyl and cyclopropyl C-H bonds.
C-N Stretch: Found in the fingerprint region, typically between 1000-1250 cm⁻¹.
These vibrational signatures provide a unique "fingerprint" for the molecule, allowing for its identification and the study of conformational changes that would manifest as shifts in band positions or intensities.
Microwave Spectroscopy for Gas-Phase Rotational Constants and High-Precision Structural Data
Microwave spectroscopy, applied to a gaseous sample of the compound, would yield high-precision rotational constants (A, B, and C). nih.gov These constants are inversely related to the molecule's moments of inertia and can be used to determine highly accurate bond lengths, bond angles, and dihedral angles in the gas phase. nih.gov This technique would provide the most precise experimental data on the ground-state geometry of an isolated this compound molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique can provide unambiguous proof of molecular structure, including relative and absolute stereochemistry, bond lengths, and bond angles.
Theoretical Application: The primary prerequisite for this method is the ability to grow a high-quality, single crystal of this compound. This can be a significant challenge, as many compounds, particularly oils or low-melting solids, are difficult to crystallize. Techniques such as slow evaporation, vapor diffusion, or cooling crystallization from various solvents would be attempted. mdpi.com
If a suitable crystal were obtained, it would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the positions of all atoms (except typically hydrogen) can be determined. For a chiral molecule crystallizing in a chiral space group, the absolute configuration can be determined using anomalous dispersion effects (the Flack parameter).
The data obtained from a successful crystallographic analysis is extensive and highly detailed.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Chemical Formula | C₈H₁₃N |
| Formula Weight | 123.20 g/mol |
| Crystal System | e.g., Orthorhombic |
| Space Group | e.g., P2₁2₁2₁ |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z | e.g., 4 |
| Flack Parameter | e.g., 0.05(10) |
A Flack parameter close to zero would confirm the assigned absolute structure with high confidence. The final output would be a detailed 3D model of the molecule showing precise bond lengths (e.g., C-N, C≡C) and angles (e.g., C-N-C), confirming its exact solid-state conformation and stereochemistry.
Computational Chemistry and Theoretical Analysis of N 2 Methylbut 3 Yn 2 Yl Cyclopropanamine
Electronic Structure and Bonding Analysis
A thorough understanding of the electronic characteristics of N-(2-Methylbut-3-yn-2-yl)cyclopropanamine would begin with an in-depth analysis of its electronic structure and the nature of its chemical bonds. This would involve sophisticated quantum mechanical calculations to provide insights into the molecule's behavior and reactivity.
Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Properties
To elucidate the molecular properties of this compound, researchers would typically employ Density Functional Theory (DFT) and ab initio computational methods. DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy in predicting electronic structures. These calculations, combined with a suitable basis set (e.g., 6-31G* or larger), would be used to optimize the molecule's geometry to its lowest energy state. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could also be used for higher accuracy, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory would provide a more rigorous description of the electron correlation effects, leading to more precise predictions of the molecular properties.
Charge Distribution and Frontier Molecular Orbital (FMO) Analysis
Understanding the distribution of electronic charge within this compound is crucial for predicting its reactivity and intermolecular interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would reveal the electrophilic and nucleophilic sites within the molecule.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability. The spatial distribution of these orbitals would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Conformational Space and Energy Minima Exploration
The flexibility of the cyclopropane (B1198618) ring and the rotatable bonds in the side chain of this compound suggest a complex conformational landscape. A systematic exploration of this space is necessary to identify the most stable conformations, which are the most likely to be observed experimentally.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes
To navigate the vast conformational space, molecular mechanics (MM) methods, which use classical physics to model molecular systems, would be an efficient starting point. Force fields like MMFF94 or AMBER could be used to perform a conformational search, generating a large number of possible structures.
Following this initial search, molecular dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore different regions of the conformational space and identify the most frequently visited conformations. This provides a more realistic representation of the molecule's flexibility and the transitions between different conformational states.
Potential Energy Surface (PES) Mapping and Identification of Stable Conformations
A more detailed understanding of the conformational preferences can be obtained by mapping the Potential Energy Surface (PES). This involves systematically changing key dihedral angles within the molecule and calculating the energy at each point using quantum mechanical methods like DFT. The resulting PES would reveal the energy minima, corresponding to stable conformations, and the energy barriers between them. The structures corresponding to these minima would then be fully optimized to confirm them as true local minima on the energy landscape. The relative energies of these stable conformers would determine their populations at a given temperature according to the Boltzmann distribution.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial aspect of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the theoretical models.
For this compound, computational methods would be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and potentially its Collision Cross Section (CCS) for ion mobility mass spectrometry.
DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are well-established for predicting NMR chemical shifts. These predicted shifts, when compared to experimentally obtained spectra, can help in the structural elucidation and assignment of signals.
Based on a comprehensive search of available scientific literature, there is currently no specific computational chemistry and theoretical analysis data published for the compound This compound .
Therefore, it is not possible to provide a detailed article on its reaction mechanism elucidation, transition state characterization, reaction pathway optimization, calculation of reaction energetics and kinetics, or its intermolecular interactions and solvation effects through computational modeling as requested.
Future computational studies would be required to generate the specific data and insights needed to populate the outlined sections. Such research would likely involve the use of quantum chemical calculation methods, such as Density Functional Theory (DFT), to model the behavior of this molecule at the atomic level.
Stereochemical Aspects of N 2 Methylbut 3 Yn 2 Yl Cyclopropanamine
Identification and Analysis of Chiral Centers and Potential Stereoisomers
N-(2-Methylbut-3-yn-2-yl)cyclopropanamine possesses two potential chiral centers, which gives rise to the possibility of multiple stereoisomers. The first chiral center is the carbon atom of the cyclopropane (B1198618) ring to which the amino group is attached. The substitution pattern on the cyclopropane ring (a three-membered ring) creates a stereocenter at this position.
The second potential chiral center is the quaternary carbon atom in the 2-methylbut-3-yn-2-yl group. However, due to the presence of two identical methyl groups attached to this carbon, it is not a stereocenter. Therefore, the molecule has one chiral center, located on the cyclopropane ring. This means that this compound can exist as a pair of enantiomers: (R)-N-(2-Methylbut-3-yn-2-yl)cyclopropanamine and (S)-N-(2-Methylbut-3-yn-2-yl)cyclopropanamine.
The presence of these stereoisomers necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound. The synthesis of chiral cyclopropylamines is an active area of research, with various methods being developed for their enantioselective preparation nih.govresearchgate.net.
Methodologies for Enantiomeric Purity Assessment and Resolution
The separation and analysis of the enantiomers of this compound are crucial for determining enantiomeric purity and for isolating specific stereoisomers for further study.
Chiral chromatography is a powerful technique for the separation of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for this purpose shimadzu.comresearchgate.netnih.gov. For cyclopropane derivatives, chiral stationary phases (CSPs) such as Chiralcel OD and Chiralcel OJ have been shown to be effective in resolving racemic mixtures nih.gov.
The choice of the mobile phase is also critical for achieving good separation. In HPLC, mixtures of hexane (B92381) and 2-propanol are commonly used nih.gov. In SFC, a supercritical fluid, typically carbon dioxide, is used as the main mobile phase component, often with a polar co-solvent such as an alcohol americanpharmaceuticalreview.comwindows.net. The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance nih.gov.
| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Principle of Separation |
|---|---|---|---|
| Chiral HPLC | Chiralcel OD, Chiralcel OJ | Hexane/2-Propanol | Differential interaction with CSP |
| Chiral SFC | Polysaccharide-based CSPs | CO2/Methanol | Differential interaction with CSP |
An alternative to direct enantiomeric separation is the conversion of the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated by standard achiral chromatography techniques researchgate.netresearchgate.net.
For primary amines like this compound, a variety of chiral derivatizing agents are available. These include reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) nih.govacs.org. The reaction of the racemic amine with a single enantiomer of the derivatizing agent produces a mixture of two diastereomers, which can then be separated and analyzed. After separation, the original enantiomers can be recovered by cleaving the derivatizing agent, if necessary.
| Chiral Derivatizing Agent | Resulting Derivative | Separation Method |
|---|---|---|
| (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric carbamates | Reversed-phase HPLC |
| Chiral acids (e.g., mandelic acid) | Diastereomeric salts | Crystallization or chromatography |
Stereochemical Stability and Racemization Pathways under Various Conditions
The stereochemical stability of the chiral center on the cyclopropane ring is an important consideration. Cyclopropane rings are generally stable, but under certain conditions, racemization can occur. Racemization is the process by which an enantiomerically pure sample is converted into a racemic mixture wikipedia.org.
For cyclopropane derivatives, racemization can be induced by heat or light, sometimes in the presence of a sensitizer (B1316253) researchgate.net. The mechanism of racemization may involve the temporary opening of the cyclopropane ring to form a diradical intermediate, which can then re-close to form either enantiomer researchgate.net. The specific conditions required for racemization would depend on the substituents on the cyclopropane ring. For this compound, the stability of the chiral center would need to be evaluated under the conditions of its intended use.
Furthermore, for chiral amines, racemization can sometimes be facilitated by catalysts, particularly under conditions where the amine is in equilibrium with an achiral intermediate, such as an imine whiterose.ac.uk.
Stereoselective Recognition in Chemical Processes and Reactions (excluding biological target interactions)
The chirality of this compound can influence its reactivity in stereoselective chemical reactions. The chiral center can direct the approach of reagents, leading to the preferential formation of one stereoisomer of the product.
Cyclopropylamines are known to participate in various chemical transformations, including cycloaddition reactions and ring-opening reactions acs.orgescholarship.orgliverpool.ac.uk. In reactions with other chiral molecules, diastereoselective outcomes are expected. For instance, the reaction of a single enantiomer of this compound with a chiral electrophile would likely lead to a mixture of diastereomeric products in unequal amounts.
The amine group itself can act as a directing group in certain reactions, and its chiral environment can influence the stereochemical course of reactions at other parts of the molecule. The study of chiral recognition in chemical reactions is essential for the application of this compound in asymmetric synthesis nih.gov. For example, chiral cyclopropylamines can be used as ligands in asymmetric catalysis, where their stereochemical information is transferred to the reaction product rochester.edunih.gov.
Applications of N 2 Methylbut 3 Yn 2 Yl Cyclopropanamine As a Synthetic Scaffold and Functional Motif
Role in the Synthesis of Complex Organic Molecules
The combination of a nucleophilic amine, a reactive strained ring, and a versatile alkyne within a single, relatively compact molecule makes N-(2-Methylbut-3-yn-2-yl)cyclopropanamine a potentially valuable building block for the synthesis of intricate molecular architectures.
The distinct reactivity of the cyclopropylamine (B47189) and the methylbutynyl groups allows for their sequential or orthogonal functionalization. This bifunctionality is a key attribute for a building block in multi-step synthetic sequences. The cyclopropylamine moiety can participate in a variety of transformations, including acylation, alkylation, and reductive amination, to introduce diverse substituents. The tertiary propargylamine-like structure also offers unique steric and electronic properties.
The internal alkyne, on the other hand, is a gateway to a vast array of chemical transformations. It can undergo reactions such as:
Click Chemistry: Although it is an internal alkyne, it could potentially participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions under specific conditions to form triazoles.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction would allow for the introduction of aryl, heteroaryl, or vinyl groups.
Hydration and other additions: The alkyne can be hydrated to form ketones or undergo various other addition reactions to introduce further functionality.
Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions to construct new ring systems. nih.gov
The strategic combination of these reactions on the two different functional groups would enable the construction of complex molecules with a high degree of molecular diversity starting from a single scaffold.
A primary application of a scaffold like this compound would be in the synthesis of novel heterocyclic and polycyclic compounds. The strained cyclopropane (B1198618) ring can undergo ring-opening or ring-expansion reactions, while the alkyne can participate in cyclization reactions.
Intramolecular Cyclizations: By introducing a suitable functional group elsewhere in a molecule derived from this scaffold, intramolecular reactions involving either the alkyne or the cyclopropylamine could lead to the formation of new rings. For instance, an intramolecular [3+2] cycloaddition could potentially be designed. maxapress.com
Ring-Opening Cyclizations: The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions. nih.govresearchgate.net This can be exploited to generate a three-carbon synthon that can be incorporated into a larger ring system.
Multi-component Reactions (MCRs): MCRs are powerful tools for the rapid assembly of complex molecules from three or more starting materials in a single step. beilstein-journals.orgnih.govnih.gov A bifunctional molecule like this compound could serve as a key component in MCRs, with both the amine and alkyne participating in the reaction cascade to generate complex heterocyclic libraries. beilstein-journals.orgmdpi.com
The following table summarizes potential synthetic transformations for the construction of cyclic systems:
| Reaction Type | Reacting Moiety | Potential Products |
| [3+2] Cycloaddition | Alkyne | Triazoles, Pyrroles |
| Ring-Expansion | Cyclopropylamine | Azetidines, Pyrrolidines |
| Intramolecular Cyclization | Both | Fused or spirocyclic heterocycles |
| Multi-component Reactions | Both | Highly substituted N-heterocycles |
Chemical Space Exploration and Combinatorial Library Design Based on the Scaffold
The exploration of chemical space is crucial for the discovery of new molecules with desired properties. Scaffolds that allow for the generation of diverse and structurally complex molecules are highly valuable in this endeavor. This compound, with its two points of diversification, is an excellent candidate for the construction of combinatorial libraries.
By systematically varying the substituents on the cyclopropylamine nitrogen and by functionalizing the alkyne through a range of reactions, a large and diverse library of compounds can be generated. This library would occupy a unique region of chemical space, characterized by the presence of the rigid and three-dimensional cyclopropane ring and the linear alkyne-derived moiety. Such libraries are of significant interest in drug discovery and materials science.
Development of Chemical Probes and Ligands for Non-Biological Applications
Chemical probes are essential tools for studying and manipulating chemical and biological systems. The alkyne functionality in this compound makes it particularly suitable for the development of chemical probes. The terminal alkyne can be used as a "handle" for the attachment of reporter groups such as fluorophores, biotin, or affinity tags via click chemistry.
Furthermore, derivatives of this scaffold could be explored as ligands for metal catalysts or as components of functional materials. The nitrogen atom of the cyclopropylamine and the π-system of the alkyne could coordinate to metal centers, potentially leading to novel catalysts with unique reactivity and selectivity.
Systematic Studies on Structure-Reactivity Relationships (SRR) of Derivatized Analogs
The systematic derivatization of the this compound scaffold would allow for detailed studies of structure-reactivity relationships. By modifying the substituents on the nitrogen atom or at the alkyne, one could systematically probe how these changes affect the reactivity of the molecule in various transformations.
For example, one could investigate how the electronic and steric properties of an N-aryl substituent on the cyclopropylamine influence the rate and outcome of a cycloaddition reaction at the alkyne. Such studies would provide fundamental insights into the interplay between the two functional groups and would be valuable for the rational design of new synthetic methodologies.
The following table outlines a hypothetical study on structure-reactivity relationships:
| Variable | Parameter to be Studied | Measured Outcome |
| N-substituent (e.g., electron-donating vs. electron-withdrawing aryl groups) | Effect on the nucleophilicity of the nitrogen | Rate of alkylation |
| Alkyne modification (e.g., conversion to a triazole) | Influence on the stability of the cyclopropane ring | Rate of acid-catalyzed ring opening |
| Steric bulk of N-substituent | Diastereoselectivity in a subsequent reaction | Diastereomeric ratio of products |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Methylbut-3-yn-2-yl)cyclopropanamine, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclopropanamine derivatives are often prepared by reacting cyclopropanamine with substituted alkynyl halides (e.g., 2-methylbut-3-yn-2-yl bromide) in polar aprotic solvents like DMF or methylene chloride. Catalysts such as p-toluenesulfonic acid and bases like triethylamine improve reaction efficiency. Reaction optimization should focus on temperature control (e.g., reflux conditions), solvent selection, and stoichiometric ratios to minimize side products .
- Yield Enhancement : Continuous flow reactors and inert atmosphere setups (e.g., nitrogen or argon) can improve reproducibility. Monitoring intermediates via TLC or HPLC ensures reaction progression .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR and HRMS : and NMR are critical for confirming the cyclopropane ring and alkyne moieties. Key peaks include cyclopropane protons (δ ~0.5–1.5 ppm) and alkyne carbons (δ ~70–90 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight with precision (e.g., [M+H]+ expected vs. observed mass error <2 ppm) .
- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction using SHELX or WinGX software provides unambiguous evidence of bond lengths and stereochemistry .
Q. How should stability and storage conditions be managed to prevent degradation?
- Stability Factors : The compound is sensitive to light, moisture, and oxidative conditions. Store in amber vials under inert gas (argon) at –20°C. Decomposition products may include cyclopropane ring-opened amines or oxidized alkyne derivatives, detectable via GC-MS .
- Handling : Use gloveboxes or fume hoods with static-free equipment to avoid electrostatic ignition of alkynes .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental data (e.g., conflicting NMR assignments)?
- Cross-Validation : Combine DFT calculations (e.g., Gaussian or ORCA) with experimental NMR to predict chemical shifts. Software like ACD/Labs or MestReNova can simulate spectra for comparison. If crystallographic data (e.g., from SHELXL) conflicts with NMR, prioritize X-ray results for rigid structures .
- Case Study : For ambiguous alkyne proton coupling, 2D NMR (COSY, HSQC) and NOE experiments clarify spatial relationships .
Q. What strategies mitigate low yields in catalytic cyclopropanation reactions involving alkynes?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for Sonogashira-like couplings) or organocatalysts (e.g., chiral amines) can enhance selectivity. For example, diisobutylaluminum hydride (DIBAL) has been used to reduce intermediates in related syntheses .
- Solvent Effects : Switch from polar aprotic (DMF) to ethereal solvents (THF) to reduce side reactions. Microwave-assisted synthesis may accelerate kinetics .
Q. How do structural modifications (e.g., substituents on the cyclopropane or alkyne) impact biological activity?
- SAR Studies : Compare analogs like N-(quinolin-4-ylmethyl)cyclopropanamine (showing bioactivity in preliminary screens) with the target compound. Substituents on the alkyne (e.g., methyl vs. phenyl) alter lipophilicity and binding to targets like neurotransmitter transporters .
- Mechanistic Probes : Use isotopic labeling (e.g., -cyclopropane) to track metabolic pathways in vitro .
Q. What are the best practices for resolving conflicting toxicity data in early-stage studies?
- Tiered Testing : Conduct Ames tests for mutagenicity followed by zebrafish embryo toxicity assays. If SDS data are incomplete (e.g., "no known hazards" in ), prioritize in silico predictions (e.g., EPA DSSTox or OECD QSAR Toolbox) .
- Contradiction Management : Replicate studies under GLP conditions and validate via independent labs. For example, discrepancies in acute toxicity LD50 values may arise from impurity variances .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
